Structural Identity Verification: Pyridin-2-ylmethyl Substitution Pattern Distinguishes from 4-Pyridinylmethyl Isomer
The 2-pyridylmethyl substitution on the acetamide nitrogen represents a critical structural decision point that differentiates 688773-27-5 from its closest commercially listed analog, the 4-pyridinylmethyl isomer (assigned a separate IUPAC name and InChI Key: IZCCYNHZWGZCIW-UHFFFAOYSA-N). While no direct comparative bioassay data exists in the public domain, the distinct InChI Keys confirm that these are non-identical chemical substances with different spatial presentations of the pyridine nitrogen lone pair, which can dramatically influence hydrogen bond acceptor/donor interactions with target proteins. In a published series of quinazolinone acetamides against six cancer cell lines, similar positional isomerism led to large potency shifts, with top compound 5g achieving IC50 values comparable to doxorubicin in SiHA and MCF-7 cells [1]. Such variations underscore that generic replacement by a 3- or 4-pyridyl isomer cannot be justified without explicit performance equivalence.
| Evidence Dimension | Molecular identity (positional isomerism) |
|---|---|
| Target Compound Data | 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)acetamide; InChI Key: GNZCTIFYQQBVMA-UHFFFAOYSA-N (vendor-reported) |
| Comparator Or Baseline | 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-4-ylmethyl)acetamide; InChI Key: IZCCYNHZWGZCIW-UHFFFAOYSA-N; distinct CAS registry assignment |
| Quantified Difference | Non-identical molecular entities (different atom connectivity ± N-position); potency variability observed in structurally related quinazolinone acetamide series |
| Conditions | Structural analysis based on vendor-reported identifiers; bioactivity variability inferred from Hakim et al. 2022 quinazolinone acetamide series |
Why This Matters
Using the wrong positional isomer can invalidate target engagement, compromise SAR conclusions, and waste procurement resources, making exact CAS 688773-27-5 essential for reproducible research.
- [1] Hakim F, Salfi R, Bhikshapathi D, Khan A. Anticancer Evaluation of Novel Quinazolinone Acetamides: Synthesis and Characterization. Anti-Cancer Agents in Medicinal Chemistry. 2022;22(5):926-932. doi:10.2174/1871520621666210524164351 View Source
